molecular formula C8H9NO2 B570477 Acetaminophen-13C2, 15N1 CAS No. 360769-21-7

Acetaminophen-13C2, 15N1

Cat. No. B570477
Key on ui cas rn: 360769-21-7
M. Wt: 154.143
InChI Key: RZVAJINKPMORJF-ZDDXGAPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04148625

Procedure details

In ethanol, p-hydroxyacetoanilide is reacted with 2,4-dichlorobenzyl chloride in the presence of sodium ethoxide and the resultant 4-(2,4-dichlorobenzyloxy)-acetoanilide is treated with potassium hydroxide in ethanol, whereby 4-(2,4-dichlorobenzyloxy)-aniline is obtained as crystals melting at 70°-71° C. In a similar manner, the following compounds can be prepared from the corresponding substituted benzyl halide derivatives.
[Compound]
Name
4-(2,4-dichlorobenzyloxy)-acetoanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6]C(=O)C)=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:14]=1[CH2:15]Cl.[O-]CC.[Na+].[OH-].[K+]>C(O)C>[Cl:12][C:13]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:14]=1[CH2:15][O:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:6])=[CH:10][CH:11]=1 |f:2.3,4.5|

Inputs

Step One
Name
4-(2,4-dichlorobenzyloxy)-acetoanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(NC(C)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CCl)C=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(COC2=CC=C(N)C=C2)C=CC(=C1)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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